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molecular formula C10H19NO2S B8695144 tert-butyl N-(thiolan-2-ylmethyl)carbamate

tert-butyl N-(thiolan-2-ylmethyl)carbamate

Cat. No. B8695144
M. Wt: 217.33 g/mol
InChI Key: NXTJUGBDLXQVFR-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

A solution of 2-[(N-tbutoxycarbonlylamino)methyl]-tetrahydrothiophene 222 (500 mg, 2.3 mmol) in DCM (25 mL) was treated with trifluoroacetic acid (10 mL). The mixture was stirred at rt for 1 h before the DCM and excess TFA were removed under reduced pressure. The oily residue was triturated with diethyl ether to afford 223 as its trifluoroacetate salt (440 mg, 1.9 mmol, 83%) as an off-white solid, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:13][CH2:12][CH2:11][S:10]1)(C)(C)C.[F:15][C:16]([F:21])([F:20])[C:17]([OH:19])=[O:18]>C(Cl)Cl>[S:10]1[CH2:11][CH2:12][CH2:13][CH:9]1[CH2:8][NH2:7].[F:15][C:16]([F:21])([F:20])[C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1SCCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
S1C(CCC1)CN
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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